molecular formula C10H9ClN2OS B5779070 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

Cat. No. B5779070
M. Wt: 240.71 g/mol
InChI Key: FHOYGNVHKNUJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one, also known as CMT-3, is a thiazole compound that has been extensively studied for its potential applications in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has been found to have a unique mechanism of action that sets it apart from other anticancer agents.

Mechanism of Action

2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has a unique mechanism of action that sets it apart from other anticancer agents. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the growth and spread of cancer cells. By inhibiting MMP activity, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been found to have anti-inflammatory properties, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its ability to inhibit the growth of multidrug-resistant cancer cells. This makes it a potential candidate for the treatment of drug-resistant cancers, which are often difficult to treat with traditional chemotherapy drugs. However, one limitation of using 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one. One area of focus is the development of novel formulations of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one that improve its solubility and bioavailability. Additionally, further research is needed to better understand the mechanism of action of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one and to identify potential biomarkers that can be used to predict patient response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one in humans.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves the reaction of 4-chloroacetophenone with thiosemicarbazide in the presence of sodium hydroxide. This reaction leads to the formation of 2-amino-4-chlorothiazole, which is then reacted with methyl iodide to form the final product, 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one.

Scientific Research Applications

2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been found to be effective against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.

properties

IUPAC Name

2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-13(10-12-9(14)6-15-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOYGNVHKNUJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one

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